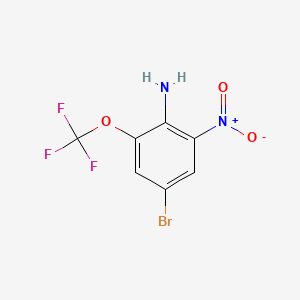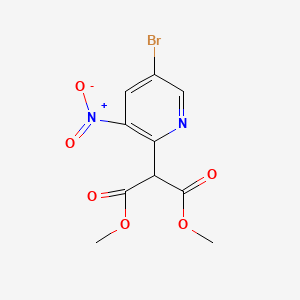
4-Fluoro-2'-methylbiphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2’-methylbiphenyl-3-amine is an organic compound with the chemical formula C13H12FN1. This compound belongs to the class of arylamines and is a derivative of biphenyl1. It is a versatile compound with many applications in organic synthesis as a building block for more complex molecules1.
Synthesis Analysis
The synthesis of 4-Fluoro-2’-methylbiphenyl-3-amine is a four-step process1. The first step involves the conversion of benzene into bromobenzene. The second step involves coupling the bromobenzene with the methyl group to form 2’-methylbiphenyl-3-bromide. The third step involves replacing the bromine with a fluorine group using a suitable fluorinating agent. The final step involves reduction of the nitro group to the amine group using a suitable reducing agent1.
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2’-methylbiphenyl-3-amine is C13H12FN1. The InChI key is ZIRWLOMIDJYKHE-UHFFFAOYSA-N1. The compound is a derivative of biphenyl containing the fluorine and methyl group at different positions1.
Chemical Reactions Analysis
The compound is used extensively in scientific experiments1. However, specific chemical reactions involving 4-Fluoro-2’-methylbiphenyl-3-amine are not mentioned in the search results.
Physical And Chemical Properties Analysis
4-Fluoro-2’-methylbiphenyl-3-amine is a white crystalline solid with a melting point of 105-106°C1. It has a molecular weight of 211.26 g/mol1. The compound is slightly soluble in water, but it is soluble in most organic solvents such as ethanol, methanol, chloroform, and ethyl acetate1. It has a boiling point of 357°C at 760 mmHg1.Scientific Research Applications
Antitumor Properties and Drug Delivery
- 4-Fluoro-2'-methylbiphenyl-3-amine derivatives have shown promise in antitumor activities, particularly in the context of benzothiazole compounds. These compounds exhibit selective and potent antitumor properties in vitro and in vivo. The antitumor mechanism involves biotransformation by cytochrome P450 1A1 to active metabolites, with metabolic inactivation being mitigated by strategic substitution of hydrogen with fluorine atoms. Furthermore, amino acid conjugation has been used to improve the pharmacokinetic properties of these compounds, such as enhancing water solubility and chemical stability (Bradshaw et al., 2002).
Crystal Structure and Synthesis Optimization
- The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, closely related to 4-Fluoro-2'-methylbiphenyl-3-amine, has been synthesized and analyzed for its crystal structure. This compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, highlighting its potential in cancer treatment. The synthesis involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, indicating a methodological approach for constructing similar compounds for research and therapeutic applications (Hao et al., 2017).
Safety And Hazards
Specific safety and hazard information for 4-Fluoro-2’-methylbiphenyl-3-amine was not found in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions of 4-Fluoro-2’-methylbiphenyl-3-amine are not explicitly mentioned in the search results. However, given its utility in organic synthesis, it may continue to find use in the synthesis of more complex molecules1.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
2-fluoro-5-(2-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWLOMIDJYKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2'-methylbiphenyl-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/no-structure.png)








![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
